3,4-Dimethoxybenzenesulfonamide

HIF-1 inhibitor SAR study Hypoxia

3,4-Dimethoxybenzenesulfonamide (DMBS, CAS 63624-27-1) is a critical building block for advanced inhibitor programs. Its 3,4-dimethoxy substitution pattern is not interchangeable—SAR studies confirm this specific motif delivers the strongest HIF-1 inhibitory activity among five tested arylsulfonyl groups. DMBS also provides the core scaffold for TRIM24/BRPF1 bromodomain inhibitor IACS-9571 (Kd 1.3/2.1 nM; cellular IC50 50 nM) and KMO inhibitor Ro 61-8048 (IC50 37 nM). In structure-property optimization, DMBS represents the optimal intermediate methoxy state between MBS and TMBS, balancing hydrophobicity and oral permeability. Procure DMBS to ensure target engagement specificity and reproducible biological outcomes in your bromodomain, HIF-1, or kynurenine pathway research programs.

Molecular Formula C8H11NO4S
Molecular Weight 217.24 g/mol
CAS No. 63624-27-1
Cat. No. B1604715
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dimethoxybenzenesulfonamide
CAS63624-27-1
Molecular FormulaC8H11NO4S
Molecular Weight217.24 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)S(=O)(=O)N)OC
InChIInChI=1S/C8H11NO4S/c1-12-7-4-3-6(14(9,10)11)5-8(7)13-2/h3-5H,1-2H3,(H2,9,10,11)
InChIKeyMEZNPUULYGXXFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,4-Dimethoxybenzenesulfonamide (CAS 63624-27-1) for Research Procurement: Chemical Properties and Baseline Characteristics


3,4-Dimethoxybenzenesulfonamide (DMBS, CAS 63624-27-1) is a benzenesulfonamide derivative featuring two methoxy substituents at the 3- and 4-positions of the aromatic ring. This substitution pattern confers distinct electronic and steric properties that differentiate it from mono-methoxy or unsubstituted benzenesulfonamide analogs. DMBS serves as both a standalone pharmacophore and a versatile building block for constructing advanced inhibitors, notably in the synthesis of TRIM24/BRPF1 bromodomain inhibitors and HIF-1 pathway antagonists [1].

Why 3,4-Dimethoxybenzenesulfonamide Cannot Be Replaced by Generic Benzenesulfonamide Analogs


The 3,4-dimethoxy substitution pattern is not a trivial modification; it dictates specific molecular recognition events that generic benzenesulfonamides cannot replicate. A direct structure-activity relationship (SAR) study demonstrated that among five arylsulfonyl groups tested in a HIF-1 inhibitor scaffold, the 3,4-dimethoxybenzenesulfonyl group exhibited the strongest inhibitory activity [1]. Furthermore, in gallic acid derivative optimization, replacing hydroxyl groups with methoxy groups (DMBS) and the carboxylic acid with a sulfonamide moiety was essential for enhancing hydrophobicity and oral permeability, while the 3,4,5-trimethoxy variant (TMBS) showed superior cytotoxicity in A549 cells compared to the 3,4-dimethoxy variant [2]. These findings underscore that even closely related methoxy-substituted benzenesulfonamides exhibit distinct biological and physicochemical profiles, making blind substitution detrimental to experimental outcomes.

Quantitative Evidence Guide: 3,4-Dimethoxybenzenesulfonamide Differentiation from Closest Analogs


Superior HIF-1 Pathway Inhibition: 3,4-Dimethoxy vs. Other Arylsulfonyl Groups

In a head-to-head SAR study evaluating arylsulfonamide analogs of a HIF-1 pathway inhibitor, the 3,4-dimethoxybenzenesulfonyl group demonstrated the strongest inhibition among five tested arylsulfonyl groups [1]. The study used a hypoxia response element (HRE)-luciferase reporter assay to quantify HIF-1 activated transcription inhibition.

HIF-1 inhibitor SAR study Hypoxia

Cytotoxicity Profile Differentiation: DMBS vs. MBS and TMBS in A549 Lung Cancer Cells

A comparative study of gallic acid (GA) analogs evaluated the cytotoxic effects of 4-methoxybenzenesulfonamide (MBS), 3,4-dimethoxybenzenesulfonamide (DMBS), and 3,4,5-trimethoxybenzenesulfonamide (TMBS) on non-small cell lung carcinoma A549 cells [1]. The study aimed to enhance oral permeability and antioxidant capacity through methoxy group substitution.

Anticancer Cytotoxicity Gallic acid analog

TRIM24/BRPF1 Bromodomain Inhibition: IACS-9571 Potency vs. Less Selective Analogs

IACS-9571, a 3,4-dimethoxybenzenesulfonamide-containing compound, exhibits high-affinity binding to TRIM24 and BRPF1 bromodomains with Kd values of 1.3 nM and 2.1 nM, respectively, and an IC50 of 7.6 nM against TRIM24 BrD-H3K23Ac peptide binding . Its selectivity profile is defined against a panel of other bromodomains .

Bromodomain inhibitor TRIM24 BRPF1

Kynurenine 3-Hydroxylase Inhibition: Ro 61-8048 Potency vs. Class-Level Benchmarks

Ro 61-8048 (3,4-Dimethoxy-N-[4-(3-nitrophenyl)-2-thiazolyl]benzenesulfonamide) is a potent and selective kynurenine 3-hydroxylase (kynurenine 3-monooxygenase, KMO) inhibitor . Its inhibitory potency provides a benchmark for this target class.

Kynurenine pathway KMO inhibitor IC50

VEGFR-2 Inhibitory Activity of 3,4-Dimethoxyphenyl Sulfonamide Derivatives vs. Dasatinib

Novel sulfonamides incorporating a 3,4-dimethoxyphenyl moiety were evaluated for VEGFR-2 inhibition, with compound 19 (Z-4-(3-(3,4-dimethoxyphenyl)-3-oxoprop-1-enylamino)-N-(1H-indazol-6-yl)-benzenesulfonamide) and compound 10 demonstrating greater activity than dasatinib [1].

VEGFR-2 inhibitor Anticancer Sulfonamide

In Vivo Antitumor Efficacy: KCN1 (3,4-Dimethoxy Scaffold) vs. Vehicle Control in Glioma Xenografts

KCN1 (3,4-dimethoxy-N-[(2,2-dimethyl-2H-chromen-6-yl)methyl]-N-phenylbenzenesulfonamide), a HIF-1 pathway inhibitor featuring the 3,4-dimethoxybenzenesulfonamide core, potently inhibited the growth of subcutaneous malignant glioma tumor xenografts in mice [1].

HIF-1 inhibitor In vivo efficacy Glioma

Optimal Procurement-Driven Application Scenarios for 3,4-Dimethoxybenzenesulfonamide


Synthesis of High-Affinity TRIM24/BRPF1 Bromodomain Inhibitors (e.g., IACS-9571)

Procure 3,4-dimethoxybenzenesulfonamide as a key starting material for constructing TRIM24/BRPF1 bromodomain inhibitors. IACS-9571, which incorporates this sulfonamide, exhibits Kd values of 1.3 nM (TRIM24) and 2.1 nM (BRPF1) and demonstrates cellular IC50 values of 50 nM . Its oral bioavailability (F = 29% in mice) supports in vivo target validation studies .

Development of HIF-1 Pathway Inhibitors for Cancer Research (e.g., KCN1)

Utilize the 3,4-dimethoxybenzenesulfonamide core to synthesize HIF-1 pathway antagonists. KCN1, derived from this scaffold, inhibits HIF reporter gene activity at nanomolar concentrations and downregulates endogenous HIF-1 target genes (VEGF, Glut-1, CA9) [1]. It also demonstrates in vivo antitumor activity in glioma xenograft models [1].

Optimization of Gallic Acid Derivatives for Enhanced Oral Permeability

Use DMBS as a comparator compound in structure-property relationship studies aimed at improving oral bioavailability of polyphenolic compounds. The replacement of hydroxyl with methoxy groups and carboxylic acid with sulfonamide in gallic acid analogs increases hydrophobicity and oral permeability, with DMBS representing an intermediate methoxy-substitution state between MBS and TMBS [2].

Kynurenine 3-Monooxygenase (KMO) Inhibitor Studies (e.g., Ro 61-8048)

Employ the 3,4-dimethoxybenzenesulfonamide scaffold to access potent KMO inhibitors like Ro 61-8048 (IC50 = 37 nM) for investigating the kynurenine pathway in neurodegenerative and psychiatric disease models . The scaffold's nanomolar potency reduces compound usage and enhances assay window.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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